molecular formula C10H10N2O B1394537 1-allyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one CAS No. 1351399-15-9

1-allyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one

Cat. No. B1394537
CAS RN: 1351399-15-9
M. Wt: 174.2 g/mol
InChI Key: WGXYEGSWQDXYHR-UHFFFAOYSA-N
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Description

“1-allyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one” is a chemical compound with the molecular formula C10H10N2O . It has an average mass of 174.199 Da and a monoisotopic mass of 174.079315 Da .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, 1-acetylindoline was subjected to Friedel-Crafts acylation reactions to obtain an intermediate, which then reacted with diethyl oxalate to obtain another intermediate .


Molecular Structure Analysis

The molecular structure of “1-allyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one” consists of 10 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .


Chemical Reactions Analysis

While specific chemical reactions involving “1-allyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one” are not detailed in the search results, the synthesis process of similar compounds involves reactions such as hydrazine hydrate cyclization, iodization, cyanation, and nucleophilic substitution .

Scientific Research Applications

Antiviral Activity

One of the significant applications of compounds related to 1-allyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one is in the field of antiviral research. Studies have demonstrated that certain analogues, like carbocyclic analogues of 7-deazaguanosine, exhibit selective inhibitory activities against viruses such as HSV1 and HSV2 in cell culture. This suggests potential for developing antiviral drugs using these compounds (Legraverend et al., 1985).

Synthesis of Novel Compounds

Research has focused on synthesizing various derivatives of pyrrolo-pyridinones, which are structurally related to 1-allyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one. These derivatives have potential applications in different areas of chemistry and pharmacology. For example, the reaction of 7-hydroxy derivatives with nucleophiles has led to the creation of several novel compounds with diverse functionalizations (Goto et al., 1991).

Intramolecular Cyclization

Another application lies in the field of organic synthesis, particularly in intramolecular cyclization processes. Studies have shown that treatment of N-alkyl-N-allyl-pyrrolo-2-carboxamides with palladium derivatives can lead to regioselectively intramolecular cyclizations, forming bicyclic pyrrolo-fused structures. This is crucial for the synthesis of various complex organic molecules (Beccalli et al., 2005).

Anti-HIV Activity

Research into the synthesis of novel derivatives of 1-allyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one also extends to the search for anti-HIV drugs. Several synthesized derivatives have been evaluated for their ability to inhibit HIV-1 replication, with some showing promising results. This indicates the potential of these compounds in developing new therapies against HIV (Liu et al., 2014).

Inhibitors in Kinase Research

Some derivatives of 1-allyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one have been explored as kinase inhibitors. These compounds have shown significant inhibition against specific kinases, indicating their potential use in targeted therapies for diseases where kinase activity is dysregulated (Liu et al., 2016).

Mechanism of Action

properties

IUPAC Name

1-prop-2-enyl-6H-pyrrolo[2,3-c]pyridin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-2-6-12-7-4-8-3-5-11-10(13)9(8)12/h2-5,7H,1,6H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGXYEGSWQDXYHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C=CC2=C1C(=O)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-allyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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